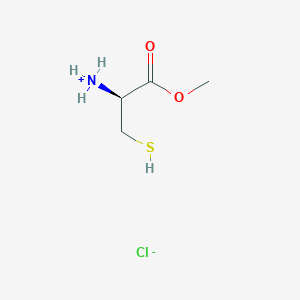

Methyl D-cysteinate hydrochloride

Description

The exact mass of the compound D-Cysteine Methyl Ester Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-amino-3-sulfanylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOHXJZQBJXAKL-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70361-61-4 | |

| Record name | D-Cysteine Methyl Ester Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl D-cysteinate hydrochloride?

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of Methyl D-cysteinate hydrochloride (CAS No: 70361-61-4), a derivative of the non-proteinogenic amino acid D-cysteine. This guide consolidates key data into structured tables, outlines detailed experimental protocols for property determination and synthesis, and includes visualizations to illustrate core concepts and workflows.

Core Properties

This compound is the methyl ester form of D-cysteine, provided as a hydrochloride salt to improve stability and handling. It serves as a valuable chiral building block in synthetic chemistry, particularly in the development of pharmaceuticals and peptidomimetics.

The key physical characteristics of this compound are summarized below. These properties are crucial for handling, formulation, and experimental design.

| Property | Value | References |

| Appearance | White to off-white crystalline powder or solid. | |

| Molecular Formula | C₄H₁₀ClNO₂S | |

| Molecular Weight | 171.64 g/mol | |

| Melting Point | 135 - 141°C | |

| Solubility | Soluble in water and methanol. Slightly soluble in DMSO. | |

| Specific Rotation | +1.5° to +3.5° (c=20 in Methanol) |

Chemical and spectroscopic data are fundamental for the identification, characterization, and quality control of the compound.

| Property | Data | References |

| Chemical Structure | HS-CH₂-CH(NH₃⁺Cl⁻)-COOCH₃ | |

| IUPAC Name | methyl (2S)-2-amino-3-sulfanylpropanoate;hydrochloride | |

| InChI Key | WHOHXJZQBJXAKL-AENDTGMFSA-N | |

| Stability & Storage | Hygroscopic. Stable under recommended storage conditions. Store in a cool, dark place (<15°C), sealed in dry conditions under an inert atmosphere. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months. | |

| Incompatibilities | Incompatible with strong oxidizing agents. | |

| ¹H NMR (D₂O) | δ ~3.1-3.2 (m, 2H, -CH₂-), δ ~3.8 (s, 3H, -OCH₃), δ ~4.4 (m, 1H, -CH-) | |

| ¹³C NMR | Predicted values based on L-cysteine methyl ester and D-cysteine: ~25 ppm (-CH₂-), ~53 ppm (-OCH₃), ~55 ppm (-CH-), ~170 ppm (C=O) | [1][2][3][4] |

| FTIR (KBr Pellet) | Key peaks expected around 3400 cm⁻¹ (N-H stretch), 2550 cm⁻¹ (S-H stretch, often weak), 1740 cm⁻¹ (C=O ester stretch). | |

| Mass Spectrometry | Exact Mass: 171.0121 g/mol (for the free base cation) |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physical and chemical properties.

A common and efficient method for preparing amino acid methyl ester hydrochlorides is the esterification of the corresponding amino acid using methanol in the presence of a catalyst. Thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl) are frequently used reagents that generate anhydrous HCl in situ, which catalyzes the reaction.[5][6][7]

Objective: To synthesize this compound from D-cysteine hydrochloride monohydrate.

Materials:

-

D-cysteine hydrochloride monohydrate

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser (if heating)

-

Rotary evaporator

-

Diethyl ether (for precipitation/washing)

Procedure (using SOCl₂):

-

Setup: Equip a round-bottom flask with a magnetic stir bar and place it in an ice bath.

-

Reagent Preparation: In the flask, suspend anhydrous methanol. Slowly add thionyl chloride dropwise to the cooled methanol while stirring. This exothermic reaction generates HCl gas and methyl sulfite. Caution: This step should be performed in a well-ventilated fume hood.

-

Reaction: Once the addition of SOCl₂ is complete, slowly add D-cysteine hydrochloride monohydrate to the acidic methanol solution in portions.

-

Incubation: Remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5] For some amino acids, gentle heating to reflux may be required to drive the reaction to completion.

-

Workup: After the reaction is complete, remove the solvent (methanol) and any volatile byproducts under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil is often purified by recrystallization. Triturating or washing the crude product with a non-polar solvent like diethyl ether can induce crystallization and remove impurities.

-

Isolation: Collect the white crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

A. Melting Point Determination (Capillary Method):

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube to a height of about 3 mm.[8]

-

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) alongside a calibrated thermometer.[9]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to find an approximate melting range, followed by a slow heating rate (1-2°C per minute) for an accurate measurement.[9][10]

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[11] A sharp melting range (0.5-1.0°C) is indicative of high purity.[9]

B. Optical Rotation Measurement (Polarimetry):

-

Solution Preparation: Prepare a solution of the sample with a precisely known concentration (c, in g/mL) in a suitable solvent (e.g., methanol).[12]

-

Blank Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.[13]

-

Sample Measurement: Replace the solvent with the sample solution and measure the observed angle of rotation (α). The measurement is typically performed at a standard temperature (e.g., 20°C) and wavelength (e.g., Sodium D-line, 589 nm).[14]

-

Calculation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c) .[14][15]

C. Infrared (IR) Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar to create a fine, homogeneous powder.[16][17]

-

Pellet Formation: Place the powder mixture into a die and press it under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[18][19]

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of air should be run first.

D. Mass Spectrometry (MS) Analysis:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent compatible with the ionization source (e.g., methanol/water for Electrospray Ionization - ESI).

-

Method: For amino acid derivatives, LC-MS is a common technique. The sample is injected into a liquid chromatograph for separation and then introduced into the mass spectrometer.[20][21]

-

Ionization: ESI is a soft ionization technique suitable for polar molecules like amino acid esters, typically generating the protonated molecular ion [M+H]⁺.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.[22]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to this compound.

References

- 1. L-Cysteine methyl ester hydrochloride(18598-63-5) 13C NMR [m.chemicalbook.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000574) [hmdb.ca]

- 3. DL-Cysteine hydrochloride(10318-18-0) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] A Convenient Synthesis of Amino Acid Methyl Esters | Semantic Scholar [semanticscholar.org]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. westlab.com [westlab.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 13. youtube.com [youtube.com]

- 14. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. shimadzu.com [shimadzu.com]

- 17. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 18. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 19. azom.com [azom.com]

- 20. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 22. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Laboratory Synthesis of Methyl D-cysteinate Hydrochloride

This technical guide provides detailed protocols for the synthesis of methyl D-cysteinate hydrochloride, a crucial intermediate in the development of pharmaceuticals and various biochemical applications. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of established laboratory-scale synthesis methods.

Introduction

This compound is the methyl ester of the non-proteinogenic amino acid D-cysteine. Its availability as a chiral building block is essential in synthetic organic chemistry, particularly for the preparation of peptides and other complex molecules with specific stereochemistry. This guide focuses on two prevalent and effective methods for its synthesis via Fischer esterification: the use of thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl) in methanol. Both methods are known for their efficiency and high yields.

Synthesis Protocols

Two primary methods for the synthesis of this compound are detailed below. These protocols are based on well-established procedures for the esterification of amino acids.

Method 1: Thionyl Chloride in Methanol

This classic and widely used method involves the reaction of D-cysteine hydrochloride monohydrate with thionyl chloride in methanol. Thionyl chloride reacts with methanol in situ to generate anhydrous HCl, which catalyzes the esterification.

Experimental Protocol:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube is charged with anhydrous methanol (e.g., 35 mL). The flask is cooled in an ice bath (0 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Thionyl chloride (e.g., 3 mL) is added dropwise to the cold methanol with vigorous stirring. Caution: This reaction is exothermic and releases HCl and SO₂ gases. This step should be performed in a well-ventilated fume hood.

-

Stirring: The resulting solution is stirred at room temperature for approximately one hour to ensure the complete formation of the acidic esterification agent.

-

Addition of D-cysteine: D-cysteine hydrochloride monohydrate (e.g., 1 g) is added portion-wise to the solution.

-

Reaction: The reaction mixture is stirred at room temperature for 3 hours, then heated to reflux for 1 hour to drive the reaction to completion.

-

Work-up: Upon completion, the reaction mixture is cooled, and the volatile components (excess methanol and dissolved gases) are removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid residue is recrystallized from a methanol-dichloromethane solvent system to yield pure, white crystals of this compound. The yield for the L-enantiomer using this method has been reported to be approximately 85.9%[1].

Method 2: Trimethylchlorosilane (TMSCl) in Methanol

This method offers a milder and more convenient alternative to the thionyl chloride procedure, often providing good to excellent yields at room temperature.[2] TMSCl reacts with methanol to generate the necessary HCl in situ for catalysis.

General Experimental Protocol:

-

Reaction Setup: A dry, round-bottom flask is charged with the amino acid (D-cysteine hydrochloride monohydrate, 0.1 mol).

-

Reagent Addition: Freshly distilled trimethylchlorosilane (0.2 mol) is added slowly to the amino acid with magnetic stirring.

-

Solvent Addition: Anhydrous methanol (100 mL) is then added to the flask.

-

Reaction: The resulting solution or suspension is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Typical reaction times for amino acids are around 12 hours, though substrates with poor solubility may require up to 24 hours.[2]

-

Work-up and Purification: After the reaction is complete, the mixture is concentrated on a rotary evaporator to afford the product, this compound. Further purification can be achieved by recrystallization if necessary.

Data Presentation

The following table summarizes the quantitative data associated with the common methods for amino acid methyl ester hydrochloride synthesis. While data specific to D-cysteine is not available in all cases, the yields for closely related amino acids provide a reasonable expectation.

| Method | Reagents | Substrate (Example) | Reaction Time | Temperature | Yield (%) | Reference |

| Thionyl Chloride | SOCl₂, Methanol | L-cysteine·HCl·H₂O | 4 hours | Room Temp. to Reflux | 85.9 | [1] |

| Trimethylchlorosilane | TMSCl, Methanol | General Amino Acids | 12-24 hours | Room Temp. | 90-98 | [2] |

| HCl (gas) in Methanol | HCl(g), Methanol | General Amino Acids | - | Reflux | Variable | [2] |

Reaction Pathways and Workflows

The following diagrams illustrate the chemical pathways and experimental workflows for the synthesis of this compound.

Caption: Reaction pathway for the thionyl chloride-mediated synthesis.

Caption: Reaction pathway for the TMSCl-mediated synthesis.

Caption: Experimental workflow for the thionyl chloride method.

References

A Technical Guide to Methyl D-cysteinate Hydrochloride: Commercial Availability and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of Methyl D-cysteinate hydrochloride. This crucial amino acid derivative serves as a vital building block in peptide synthesis and various applications within drug discovery and development. This document offers a consolidated resource on suppliers, purity standards, and analytical methodologies, alongside relevant biological context.

Commercial Availability

This compound is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. The purity and available quantities vary between suppliers, allowing researchers to select a product that aligns with their specific experimental needs and scale. Below is a summary of offerings from prominent suppliers.

Table 1: Commercial Supplier Comparison for this compound

| Supplier | Catalog Number | Purity Specification | Available Quantities |

| TCI America | C2174 | >98.0% (Titration) | 5 g, 25 g |

| MedchemExpress | HY-W018865 | 99.85% | 10 g, 50 g |

| Sigma-Aldrich | Not explicitly found for D-isomer | - | - |

| LGC Standards | TRC-M294657 | >95% | Custom |

| Fisher Scientific | C21745G | ≥98.0% (T) | 5 g, 25 g |

| Apollo Scientific | OR26796 (DL-form) | Not specified | 5 g, 25 g, 100 g, 500 g |

Note: The availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Purity and Specifications

The purity of commercially available this compound is typically high, often exceeding 98%. Suppliers usually provide a Certificate of Analysis (CoA) with detailed information on the product's specifications.

Table 2: Typical Certificate of Analysis Specifications

| Parameter | Typical Specification |

| Appearance | White to off-white crystalline powder[1] |

| Purity (by Titration) | ≥98.0%[2] |

| Purity (by HPLC) | ≥99.0% |

| Specific Optical Rotation ([α]D20) | +1.5° to +3.5° (c=20, MeOH)[2] |

| Solubility | Soluble in water |

| Melting Point | Approximately 135-140 °C (decomposes) |

| Storage | Room temperature, under inert gas, protected from moisture |

Experimental Protocols

Synthesis of this compound

A general and convenient method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the corresponding amino acid with methanol in the presence of trimethylchlorosilane (TMSCl). This method is known for its mild reaction conditions and good to excellent yields.[3]

General Procedure: [3]

-

To a round bottom flask, add D-cysteine hydrochloride monohydrate (1 equivalent).

-

Slowly add freshly distilled trimethylchlorosilane (2 equivalents) while stirring with a magnetic stirrer.

-

Add methanol (sufficient to dissolve or suspend the amino acid).

-

Stir the resulting solution or suspension at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to yield pure this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be determined by reverse-phase HPLC. Due to the lack of a strong chromophore, pre-column derivatization is often employed to enhance UV detection.[4][5]

Derivatization Agent: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or Dansyl Chloride.[4][5]

General HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 265 nm for FMOC derivatives).[4]

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

Sample Preparation:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a buffer).

-

Prepare the sample solution to be analyzed at a similar concentration.

-

To both standard and sample solutions, add the derivatizing agent (e.g., FMOC-Cl in acetonitrile) and a suitable buffer (e.g., borate buffer, pH 8.5).

-

Allow the reaction to proceed for a specified time at room temperature.

-

Quench the reaction if necessary (e.g., by adding an amine-containing reagent).

-

Inject the derivatized solutions into the HPLC system.

Role in Signaling Pathways

While this compound is primarily used as a synthetic building block, its parent molecule, D-cysteine, has been identified as a signaling molecule, particularly in the mammalian nervous system.[6] One of the key signaling roles of D-cysteine is its involvement in the production of hydrogen sulfide (H₂S), a gaseous signaling molecule.

D-cysteine can be converted to 3-mercaptopyruvate (3-MP) by D-amino acid oxidase (DAO). Subsequently, 3-mercaptopyruvate sulfurtransferase (3-MST) can catalyze the production of H₂S from 3-MP. H₂S, in turn, can modulate various physiological processes through S-sulfhydration of target proteins, influencing functions such as neuromodulation, vasorelaxation, and cytoprotection.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of peptides and peptidomimetics.[7] The incorporation of D-amino acids, such as D-cysteine, into peptide chains can enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic properties. Its applications span various stages of drug development, from lead discovery to the synthesis of active pharmaceutical ingredients (APIs). The thiol group of the cysteine moiety also offers a site for conjugation to other molecules, such as carrier proteins or fluorescent labels.[8]

References

- 1. nacalai.com [nacalai.com]

- 2. D-Cysteine Methyl Ester Hydrochloride 70361-61-4 | TCI EUROPE N.V. [tcichemicals.com]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. ajpaonline.com [ajpaonline.com]

- 6. Cysteine - Wikipedia [en.wikipedia.org]

- 7. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 8. bachem.com [bachem.com]

CAS number and molecular structure of Methyl D-cysteinate hydrochloride

An In-Depth Technical Guide to Methyl D-cysteinate hydrochloride

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on this compound, a derivative of the amino acid D-cysteine. It covers its chemical identity, structural details, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. Furthermore, it explores its application in biomedical research, particularly in the context of reversing opioid-induced respiratory depression.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of the methyl ester of D-cysteine. It is a chiral compound used as a building block in peptide synthesis and other chemical research.

-

Synonyms : (S)-Cysteine methyl ester hydrochloride, Methyl 2-Amino-3-Mercaptopropanoate Hydrochloride, H-D-Cys-OMe·HCl[1][2]

Molecular Structure:

Physicochemical and Analytical Data

The key properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | References |

|---|---|---|

| Molecular Weight | 171.65 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline solid | [1][4][6][7] |

| Melting Point | 135-142 °C (decomposes) | [6][7] |

| Specific Rotation | [α]²⁰/D = +1.5° to +3.5° (c=20, MeOH) | [7] |

| Solubility | Soluble in Methanol, DMSO (requires sonication); Slightly soluble in water | [1][6][7] |

| Storage | 4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) |[1][4] |

Table 2: Analytical Parameters for Characterization

| Parameter | Method/Value | References |

|---|---|---|

| Purity Assay | >98.0% (Iodometric Titration or NMR) | [4][7] |

| ¹H NMR | See Protocol 2 for expected shifts. | [8] |

| HPLC-UV | C18 column, UV detection (often requires derivatization) |[5][9][10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and a key research application of this compound.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from D-cysteine hydrochloride monohydrate using thionyl chloride in methanol. This is a standard Fischer esterification method for producing amino acid methyl esters.

Materials:

-

D-cysteine hydrochloride monohydrate

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether (or tert-butyl methyl ether)

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend D-cysteine hydrochloride monohydrate (1 equivalent) in anhydrous methanol (approx. 10-15 mL per gram of amino acid).

-

Acid Catalyst Generation: Cool the suspension in an ice-water bath. Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension over 15-30 minutes. This reaction is exothermic and generates HCl gas, which catalyzes the esterification. The reaction should be performed in a well-ventilated fume hood.[11][12]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65°C) for 1-3 hours. The suspension should dissolve to form a clear solution.[12][13]

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent (excess methanol) and any unreacted thionyl chloride by distillation under reduced pressure using a rotary evaporator.[12]

-

Precipitation and Isolation: To the resulting residue (a viscous oil or solid), add anhydrous diethyl ether. This will cause the hydrochloride salt of the methyl ester to precipitate as a white solid.[11]

-

Purification: Stir the suspension, then collect the crystalline product by vacuum filtration. Wash the crystals on the filter with two portions of cold anhydrous diethyl ether to remove any soluble impurities.

-

Drying: Dry the purified this compound under vacuum to yield a white crystalline powder.

Visualization of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Protocol 2: Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure of the synthesized product.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the dried product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.[14][15]

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Reference the chemical shifts to the residual solvent peak.

-

Expected ¹H NMR Shifts: Based on the analogous L-isomer, the following approximate shifts are expected (in DMSO-d₆):

-

~8.8 ppm (broad s, 3H): -NH₃⁺ protons.

-

~4.4 ppm (m, 1H): α-CH proton.

-

~3.8 ppm (s, 3H): -OCH₃ methyl protons.[8]

-

~3.1 ppm (m, 2H): β-CH₂ protons.

-

~2.0 ppm (t, 1H): -SH thiol proton.

-

Protocol 3: Quantification by HPLC-UV Analysis

This protocol provides a general framework for quantifying this compound. As cysteine lacks a strong UV chromophore, pre-column derivatization is often required for sensitive UV detection.

Materials:

-

This compound standard and sample

-

HPLC-grade solvents (Acetonitrile, Water)

-

Buffer salts (e.g., ammonium acetate)

-

Derivatizing agent (e.g., FMOC-Cl, Dansyl Chloride)

-

HPLC system with UV detector, C18 column

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or buffer). Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing the analyte in the same solvent as the standards to a concentration within the calibration range.

-

Derivatization (Example with FMOC-Cl): [5]

-

To an aliquot of standard or sample, add a borate buffer to adjust the pH to ~9.0.

-

Add a solution of FMOC-Cl in acetonitrile.

-

Vortex and allow the reaction to proceed for a set time (e.g., 10-15 minutes) at room temperature.

-

Quench the reaction by adding an amino-containing reagent like glycine or by acidification.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Run a suitable gradient from low to high percentage of Mobile Phase B to elute the derivatized analyte.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to the absorbance maximum of the derivative (e.g., 265 nm for FMOC derivatives).[5]

-

Injection Volume: 10-20 µL.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the unknown sample by interpolation from the curve.

Application in Reversing Opioid-Induced Respiratory Depression (OIRD)

Opioids are potent analgesics, but their use is limited by the life-threatening side effect of respiratory depression. Research has shown that cysteine esters, including this compound, can counteract this effect.[6]

Mechanism of Action

Opioids, such as morphine, bind to μ-opioid receptors (MOR) located on neurons within the brainstem's respiratory control center, the preBötzinger Complex (preBötC).[2][16] This binding leads to two primary inhibitory effects:

-

Postsynaptic Inhibition: Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and reducing firing rate.[3]

-

Presynaptic Inhibition: Suppression of voltage-gated Ca²⁺ channels, which reduces the release of excitatory neurotransmitters like glutamate.[1][3]

The combined result is a decrease in the frequency and regularity of the respiratory rhythm. Cysteine esters appear to act as respiratory stimulants through a non-opioidergic pathway, restoring respiratory function without compromising the analgesic effects of the opioid.[4][17]

Logical Diagram of OIRD and Reversal:

Caption: Mechanism of opioid-induced respiratory depression and its reversal.

Protocol 4: In Vivo Model of OIRD Reversal in Rats

This protocol outlines the key steps for assessing the efficacy of this compound in reversing morphine-induced respiratory depression in a rat model.

Materials:

-

Sprague Dawley rats (with surgically implanted venous catheters)

-

Morphine sulfate solution (for IV administration)

-

This compound solution (sterile, pH-adjusted for IV administration)

-

Whole-body plethysmography system for monitoring ventilation

-

Arterial blood gas analyzer

Procedure:

-

Acclimation: Acclimate rats to the plethysmography chambers for several days prior to the experiment to minimize stress.

-

Baseline Measurement: On the day of the experiment, place the rat in the chamber and record baseline respiratory parameters (frequency, tidal volume, minute ventilation) for at least 30 minutes.

-

Induction of OIRD: Administer a bolus intravenous (IV) injection of morphine (e.g., 10 mg/kg) to induce respiratory depression.[4][6]

-

Monitoring: Continuously monitor respiratory parameters. OIRD is typically established within 15 minutes, characterized by a significant decrease in breathing frequency and minute ventilation. An optional arterial blood sample can be taken to confirm changes in blood gases (increased pCO₂, decreased pO₂).

-

Intervention: After confirming respiratory depression (e.g., at 15 minutes post-morphine), administer an IV bolus of this compound (e.g., 500 µmol/kg).[4] A control group would receive a vehicle (saline) injection.

-

Post-Intervention Monitoring: Continue to record respiratory parameters and blood gases for at least 60 minutes post-intervention to assess the reversal of depressive effects.[6]

-

Data Analysis: Compare the changes in respiratory frequency, minute ventilation, and arterial pCO₂/pO₂ between the vehicle-treated and the this compound-treated groups. A successful reversal is indicated by a return of these parameters toward baseline levels.

References

- 1. µ-Opioid Receptor Activation Reduces Glutamate Release in the PreBötzinger Complex in Organotypic Slice Cultures | Journal of Neuroscience [jneurosci.org]

- 2. CrossTalk proposal: The preBötzinger complex is essential for the respiratory depression following systemic administration of opioid analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. L-Cysteine methyl ester hydrochloride(18598-63-5) 1H NMR [m.chemicalbook.com]

- 9. A specific HPLC-UV method for the determination of cysteine and related aminothiols in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pianetachimica.it [pianetachimica.it]

- 12. L-Cysteine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. repository.lsu.edu [repository.lsu.edu]

- 14. rsc.org [rsc.org]

- 15. pubsapp.acs.org [pubsapp.acs.org]

- 16. PreBötzinger Complex Neurokinin-1 Receptor-Expressing Neurons Mediate Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Solubility Profile of Methyl D-Cysteinate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Methyl D-cysteinate hydrochloride in various solvents. Due to a scarcity of comprehensive quantitative data for the D-isomer in publicly available literature, this document summarizes the available qualitative and single-point quantitative data. Furthermore, it presents findings from a detailed study on the closely related L-isomer, Methyl L-cysteinate hydrochloride, which serves as a strong proxy for predicting the solubility behavior of the D-isomer. This guide also includes a detailed experimental protocol for determining solubility via the static gravimetric method and visual representations of the experimental workflow and factors influencing solubility.

Quantitative Solubility Data

Table 1: Summary of Available Solubility Data for this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (291.29 mM) | Requires sonication for dissolution.[1] |

| Water | Soluble / Slightly Soluble | Conflicting reports suggest it is soluble, though some sources indicate slight solubility.[2][3] |

| Methanol | Soluble | --- |

Note: The enantiomeric form (D- or L-) is not always specified in commercial literature, but the data is presented as reported for the D-isomer where available.

Solubility of the L-Isomer Analogue

An extensive study on the solubility of Methyl L-cysteinate hydrochloride provides valuable insight into the expected behavior of the D-isomer, as enantiomers typically exhibit identical physical properties, including solubility in achiral solvents. This study determined the solubility in 14 different monosolvents at temperatures ranging from 283.15 to 333.15 K (10°C to 60°C).[4][5] The general finding was that solubility increased with increasing temperature across all tested solvents.[4][5]

The solvents investigated in this study were:[4][5]

-

Methanol

-

Ethanol

-

n-Propanol

-

Isopropanol

-

n-Butanol

-

sec-Butanol

-

Isobutanol

-

n-Pentanol

-

Acetone

-

2-Butanone

-

Ethyl acetate

-

Acetonitrile

-

1,4-Dioxane

-

Dichloromethane

The study also investigated the solubility in a binary solvent system of ethanol and dichloromethane.[4][5] The primary factors identified as influencing the solubility of Methyl L-cysteinate hydrochloride were the polarity of the solvent, Hildebrand solubility parameter, and hydrogen-bonding interactions.[5]

Experimental Protocol: Static Gravimetric Method for Solubility Determination

The following protocol outlines the static gravimetric method, a common and reliable technique for determining the solubility of a solid in a liquid solvent.[4][5]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or incubator

-

Isothermal jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Syringe with a filter (e.g., 0.45 µm PTFE or nylon)

-

Pre-weighed vials or evaporating dishes

-

Drying oven

Procedure:

-

Preparation: A known mass of the solvent is placed in the isothermal jacketed glass vessel. The temperature of the vessel is maintained at the desired level by the thermostatic bath.

-

Saturation: An excess amount of this compound is added to the solvent while stirring continuously. This ensures that a saturated solution is formed, with undissolved solid remaining.

-

Equilibration: The suspension is stirred for a sufficient period (typically several hours) to ensure that solid-liquid equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Sampling: Once equilibrium is achieved, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the clear supernatant is then withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to prevent the transfer of any solid particles.

-

Gravimetric Analysis: The withdrawn sample is immediately transferred to a pre-weighed, airtight container and its mass is recorded. The container is then opened, and the solvent is evaporated in a drying oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination: After complete evaporation of the solvent, the container with the dried solute is cooled to room temperature in a desiccator and weighed. The process of drying, cooling, and weighing is repeated until a constant mass is obtained.

-

Calculation: The solubility is calculated based on the mass of the dissolved solute and the corresponding mass of the solvent in the withdrawn sample.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the static gravimetric method for determining the solubility of this compound.

Caption: Experimental workflow for the static gravimetric method.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay between its molecular properties and the characteristics of the solvent. The following diagram illustrates this relationship.

Caption: Factors influencing the solubility of the compound.

References

An In-depth Technical Guide to the Core Differences Between L- and D-Cysteinate Hydrochloride in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine, a sulfur-containing amino acid, is a pivotal molecule in various biological and chemical processes. As a chiral molecule, it exists in two non-superimposable mirror-image forms: L-cysteine and D-cysteine. While sharing identical chemical formulas, their spatial arrangements lead to profoundly different biological roles. L-cysteine is a proteinogenic amino acid, fundamental to the structure and function of proteins in virtually all living organisms[1]. In contrast, D-cysteine is found in smaller quantities in nature and is increasingly recognized for its role as a signaling molecule, particularly within the mammalian nervous system[1].

To enhance their stability and solubility for research and pharmaceutical applications, these enantiomers are often used in their hydrochloride salt forms: L-cysteinate hydrochloride and D-cysteinate hydrochloride[2][3]. This technical guide provides an in-depth comparison of these two compounds, focusing on their distinct properties, biological activities, and the experimental methodologies used to differentiate them.

Physicochemical Properties: A Tale of Two Enantiomers

The hydrochloride salts of L- and D-cysteine share many physical and chemical properties due to their identical atomic composition and connectivity. However, their defining difference lies in their stereochemistry, which is most readily observed in their interaction with plane-polarized light.

| Property | L-Cysteinate Hydrochloride (monohydrate) | D-Cysteinate Hydrochloride (monohydrate) |

| Molecular Formula | C₃H₁₀ClNO₃S | C₃H₁₀ClNO₃S |

| Molecular Weight | 175.63 g/mol [4] | 175.63 g/mol [4] |

| Appearance | White crystalline powder[5] | White to off-white powder or crystals[4] |

| Melting Point | 168-170 °C | ~185 °C[4] |

| Solubility in Water | ~650 g/L | Not specified, but expected to be similar |

| pH (1% aqueous solution) | 1.5 - 2.0[5] | Not specified, but expected to be acidic |

| Specific Optical Rotation | +6.1° to +7.8°[5] | -3.5° to -7.0°[6] |

Biological Significance and Research Applications

The stereospecificity of biological systems dictates the distinct roles and applications of L- and D-cysteinate hydrochloride in research.

L-Cysteinate Hydrochloride: The Building Block

-

Protein Synthesis and Structure: As a proteinogenic amino acid, L-cysteine is integral to the primary structure of proteins. Its thiol (-SH) side chain is highly reactive and can form disulfide bonds with other cysteine residues, which are critical for the tertiary and quaternary structure and stability of many proteins[1].

-

Antioxidant and Precursor to Glutathione: L-cysteine is a key component of the tripeptide glutathione, a major endogenous antioxidant that protects cells from oxidative damage[7].

-

Industrial and Pharmaceutical Applications: It is widely used as a food additive (E920) to improve dough texture, in the production of meat flavors, and as a mucolytic agent in pharmaceuticals to break down mucus[8].

D-Cysteinate Hydrochloride: The Signaling Molecule

-

Neuromodulation: D-cysteine has emerged as a significant signaling molecule in the mammalian brain. It has been shown to regulate the dynamics of neural progenitor cells, in part by inhibiting the Akt signaling pathway[8][9].

-

Hydrogen Sulfide (H₂S) Production: In certain tissues, such as the cerebellum, D-cysteine is a substrate for the enzyme D-amino acid oxidase (DAO). This enzymatic reaction produces hydrogen sulfide (H₂S), a gaseous signaling molecule involved in various physiological processes[10].

-

Drug Development: The unique biological activities of D-cysteine are being explored for therapeutic interventions in neurodegenerative diseases and other conditions where its signaling pathways are relevant[10][11].

Experimental Protocols for Differentiation

Distinguishing between L- and D-cysteinate hydrochloride is crucial for research and quality control. The following are key experimental methodologies for their differentiation.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: This method separates the enantiomers based on their differential interactions with a chiral stationary phase (CSP).

Detailed Methodology:

-

Column: A chiral column is essential. An example is the Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.

-

Mobile Phase: A common mobile phase consists of a mixture of water, methanol, and formic acid. A typical ratio is 40:60:0.02 (v/v/v). The composition can be optimized to improve separation[12].

-

Flow Rate: A standard flow rate is 1.0 mL/min.

-

Column Temperature: Maintained at 25 °C.

-

Detection: UV detection at 205 nm is suitable for cysteine.

-

Sample Preparation: Samples are typically dissolved in a mixture of water and methanol (e.g., 50:50) to a concentration of around 200 µg/mL.

-

Injection Volume: A 10 µL injection volume is commonly used.

Expected Outcome: The L- and D-enantiomers will elute at different retention times, allowing for their identification and quantification.

Enzymatic Assay with D-Amino Acid Oxidase (DAO)

Principle: This is a highly specific method for detecting and quantifying D-cysteine. The enzyme DAO exclusively catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide[13][14]. The reaction can be monitored by measuring oxygen consumption.

Detailed Methodology:

-

Reagents and Equipment:

-

Oxygen electrode and measurement system.

-

100 mM disodium pyrophosphate buffer, pH 8.5[15].

-

D-amino acid oxidase (DAO) from a commercial source.

-

0.2 mM Flavin Adenine Dinucleotide (FAD) solution[16].

-

D-cysteinate hydrochloride standard solutions for calibration.

-

Test sample containing the unknown cysteine enantiomer.

-

-

Procedure:

-

Add the pyrophosphate buffer and FAD solution to the reaction chamber and allow it to equilibrate to 25 °C.

-

Add the DAO enzyme to the buffer.

-

Record the baseline oxygen level.

-

Initiate the reaction by injecting the D-cysteinate standard or the test sample into the chamber.

-

Monitor and record the rate of oxygen consumption.

-

-

Data Analysis: The rate of oxygen consumption is directly proportional to the concentration of D-cysteine in the sample. A calibration curve should be generated using the standard solutions. No reaction will be observed with L-cysteine.

Visualizing the Differences: Pathways and Workflows

Metabolic vs. Signaling Pathways

The distinct biological roles of L- and D-cysteine are reflected in their respective metabolic and signaling pathways.

Caption: Simplified overview of the L-cysteine metabolic pathways.

Caption: Key signaling pathways involving D-cysteine in the nervous system.

Experimental Workflow for Enantiomeric Identification

A logical workflow is essential when characterizing a sample of cysteinate hydrochloride.

Caption: Logical workflow for the identification of cysteine enantiomers.

References

- 1. Cysteine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the difference between L-cysteine hydrochloride and L-cysteine - Gremount [gremountint.com]

- 4. D-Cysteine =98 TLC 32443-99-5 [sigmaaldrich.com]

- 5. himedialabs.com [himedialabs.com]

- 6. H27107.06 [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. Cysteine metabolism in neuronal redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. frontiersin.org [frontiersin.org]

- 14. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Applications of Methyl D-cysteinate Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl D-cysteinate hydrochloride, a derivative of the non-proteinogenic amino acid D-cysteine, is a versatile building block with significant potential in various research and development domains. Its unique stereochemistry and the presence of a reactive thiol group make it a valuable tool in medicinal chemistry, particularly in the synthesis of peptides and peptidomimetics with modified biological activities and stabilities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key research applications of this compound. It includes detailed experimental protocols, a summary of relevant quantitative data, and visualizations of key chemical and biological pathways to facilitate its use in the laboratory.

Introduction

D-amino acids, once considered unnatural and of minor biological importance, are now recognized as significant players in various physiological processes, particularly in the nervous system.[1][2] D-cysteine, for instance, has been identified as an endogenous molecule in the mammalian brain and is implicated in neuronal signaling.[3] The esterification of D-cysteine to form this compound enhances its utility as a synthetic intermediate by protecting the carboxylic acid functionality, thereby allowing for selective reactions at the amino and thiol groups. This modification has proven particularly useful in solid-phase peptide synthesis and in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H10ClNO2S | [4][5] |

| Molecular Weight | 171.65 g/mol | [4] |

| CAS Number | 70361-61-4 | [4] |

| Melting Point | 142 °C (decomposes) | |

| Solubility | Soluble in water and methanol. | [6] |

| Optical Rotation | +1.5 to +3.5° (c=20, MeOH) | [7] |

| Appearance | White to almost white powder or crystalline solid. | [7] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of D-cysteine using methanol in the presence of an acid catalyst, typically hydrochloric acid generated in situ from thionyl chloride or acetyl chloride.

Fischer Esterification of D-Cysteine

Caption: Fischer esterification of D-cysteine to yield this compound.

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-cysteine hydrochloride monohydrate (1 equivalent) in anhydrous methanol (10-20 volumes).

-

Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. This reaction is exothermic and generates HCl gas.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid. Recrystallization from methanol/diethyl ether can be performed for further purification.

Research Applications

Peptide Synthesis

This compound is a crucial building block in solid-phase peptide synthesis (SPPS) for the incorporation of D-cysteine residues. The methyl ester protects the C-terminus, while the thiol group can be protected with a suitable protecting group (e.g., Trityl) to prevent side reactions. The use of D-amino acids can enhance peptide stability against enzymatic degradation and can modulate the peptide's biological activity.

Experimental Workflow: Solid-Phase Peptide Synthesis (Fmoc Strategy)

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Detailed Experimental Protocol: Incorporation of Methyl D-cysteinate

This protocol outlines the manual solid-phase synthesis of a peptide containing a D-cysteine residue using Fmoc-D-Cys(Trt)-OH.

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF. Add an activator base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Add this activation mixture to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Isolation: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Neurological Research and Opioid Dependence

Recent studies have highlighted the potential of D-cysteine derivatives in mitigating the adverse effects of opioids. Cell-permeant esters of D-cysteine, such as D-cysteine ethyl ester, have been shown to prevent and reverse physical dependence to opioids like morphine and fentanyl in animal models.[8][9] While direct studies on the methyl ester are less common, its similar chemical nature suggests it could have comparable effects. The proposed mechanism involves the modulation of neuronal signaling pathways affected by chronic opioid exposure.

Proposed Signaling Pathway in Opioid Dependence

Chronic opioid use is known to inhibit the excitatory amino acid transporter 3 (EAAT3), leading to reduced cysteine uptake into neurons. This depletion of intracellular cysteine impairs the synthesis of the antioxidant glutathione (GSH), resulting in oxidative stress. Additionally, it can affect the methionine cycle, leading to altered DNA methylation patterns and changes in gene expression that contribute to dependence. Cell-permeant D-cysteine esters can bypass the inhibited EAAT3 transporter, replenish intracellular cysteine levels, and thereby counteract these downstream effects.

Caption: Proposed mechanism of Methyl D-cysteinate in mitigating opioid dependence.

Detailed Experimental Protocol: Naloxone-Precipitated Withdrawal in Rats

This protocol describes a common method to assess physical dependence on opioids in rats.

-

Induction of Dependence: Administer morphine to male Sprague-Dawley rats twice daily with escalating doses (e.g., starting at 10 mg/kg and increasing to 30 mg/kg, subcutaneously) for several consecutive days.

-

Drug Administration: On the test day, administer the final dose of morphine. At a specified time after the last morphine dose, administer this compound or vehicle (control) intravenously.

-

Precipitation of Withdrawal: After a set period following the test compound administration (e.g., 60 minutes), administer the opioid antagonist naloxone (e.g., 1.5 mg/kg, intravenously) to precipitate withdrawal symptoms.[10][11]

-

Behavioral Observation: Immediately place the rat in an observation chamber and record the frequency and severity of withdrawal signs (e.g., wet-dog shakes, jumping, teeth chattering, ptosis) for a defined period (e.g., 30-60 minutes) by observers blinded to the treatment groups.[12][13]

-

Data Analysis: Compare the withdrawal scores between the vehicle-treated and this compound-treated groups to assess the compound's ability to ameliorate withdrawal symptoms.

Quantitative Data Summary

The following table summarizes key quantitative data related to D-cysteine and its derivatives from preclinical studies.

| Parameter | Compound | Value | Species | Route | Reference |

| NOAEL | D-Cysteine | 500 mg/kg/day | Rat | Oral | [2][14] |

| LD50 | L-Cysteine | 1890 mg/kg | Rat | Oral | |

| Efficacy in Opioid Dependence | D-cysteine ethyl ester | 250 µmol/kg | Rat | IV | [8][10] |

NOAEL: No-Observed-Adverse-Effect Level LD50: Median Lethal Dose

Conclusion

This compound is a valuable and versatile chemical entity with significant potential for research and development. Its utility as a building block in peptide synthesis allows for the creation of novel peptides with enhanced stability and tailored biological functions. Furthermore, emerging research into the role of D-cysteine derivatives in the central nervous system, particularly in the context of opioid dependence, opens up new avenues for therapeutic discovery. The detailed protocols and data presented in this guide are intended to facilitate the exploration of this compound in these and other innovative research applications.

References

- 1. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]

- 2. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aseanjournalofpsychiatry.org [aseanjournalofpsychiatry.org]

- 4. D-Cysteine Methyl Ester Hydrochloride | C4H10ClNO2S | CID 637545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cysteine, methyl ester, hydrochloride (1:1) | C4H10ClNO2S | CID 21951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. D-Cysteine Methyl Ester Hydrochloride 70361-61-4 | TCI EUROPE N.V. [tcichemicals.com]

- 8. Lipophilic analogues of D-cysteine prevent and reverse physical dependence to fentanyl in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The epigenetic signatures of opioid addiction and physical dependence are prevented by D-cysteine ethyl ester and betaine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Precipitated and conditioned withdrawal in morphine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effects of laboratory handling procedures on naloxone-precipitated withdrawal behavior in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Methyl D-cysteinate Hydrochloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Methyl D-cysteinate hydrochloride in solid-phase peptide synthesis (SPPS). The protocols detailed herein leverage a side-chain anchoring strategy, which offers significant advantages in minimizing racemization of the C-terminal residue, a common challenge in peptide synthesis. The inclusion of the D-enantiomer of cysteine can also impart enhanced stability to the resulting peptides against enzymatic degradation.

Introduction

The synthesis of peptides containing a C-terminal cysteine methyl ester is a valuable tool in chemical biology and drug discovery. These modified peptides can serve as mimics of post-translationally modified proteins and can exhibit increased membrane permeability. This document outlines a robust method for the incorporation of Methyl D-cysteinate into peptides using Fmoc-based solid-phase synthesis on a trityl-based resin. The key to this strategy is the attachment of the amino acid to the resin via its side-chain thiol, leaving the carboxylic acid ester intact.

Data Presentation

The following tables summarize quantitative data related to the synthesis of peptides using a cysteine methyl ester side-chain anchoring strategy.

Table 1: Comparison of Resin Performance in the Synthesis of α-Factor Precursor Peptide

| Resin Type | Loading (mmol/g) | Crude Peptide Purity (%) | Overall Yield (%) | Reference |

| 2-Chlorotrityl chloride (2-ClTrt-Cl) | 0.45 | 82 | 45 | [1] |

| Trityl chloride (Trt-Cl) | 0.60 | 81 | 82 | [1] |

Table 2: Racemization Levels of C-terminal Cysteine with Different Coupling Methods

| Coupling Method | Base | D-Cys Formation (%) | Reference |

| HBTU/HOBt | NMM or DIEA | 5-33 | [2] |

| DIPCDI/HOBt | - | <1 | [2] |

| HBTU/HOBt | TMP | <1 | [2] |

| O-Pfp ester/HOBt | - | <1 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the solid-phase synthesis of peptides using this compound.

Protocol 1: Preparation of Fmoc-D-Cys(Trt)-OMe from this compound

This protocol describes the N-terminal Fmoc protection and S-tritylation of this compound.

Materials:

-

This compound

-

Triethylamine (TEA)

-

Trityl chloride (Trt-Cl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Neutralization of the Hydrochloride Salt: Suspend this compound (1.0 eq.) in anhydrous DMF. Cool the mixture to 0 °C in an ice bath. Add triethylamine (2.2 eq.) dropwise while stirring. Stir the reaction mixture at 0 °C for 30 minutes.

-

S-Tritylation: To the reaction mixture, add Trityl chloride (1.1 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

-

N-Fmoc Protection: In a separate flask, dissolve Fmoc-OSu (1.1 eq.) in DMF. Add this solution to the reaction mixture from step 2. Stir at room temperature overnight.

-

Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure Fmoc-D-Cys(Trt)-OMe.

Protocol 2: Attachment of Fmoc-D-Cys(Trt)-OMe to 2-Chlorotrityl Chloride Resin

This protocol details the side-chain anchoring of the prepared Fmoc-D-Cys(Trt)-OMe to the solid support.

Materials:

-

2-Chlorotrityl chloride (2-ClTrt-Cl) resin (100-200 mesh, ~1.6 mmol/g loading)

-

Fmoc-D-Cys(Trt)-OMe

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Place the 2-ClTrt-Cl resin in a peptide synthesis vessel and swell in anhydrous DCM for 30 minutes.

-

Attachment Reaction: Drain the DCM. Dissolve Fmoc-D-Cys(Trt)-OMe (1.5 eq. relative to resin loading) and DIPEA (3.0 eq.) in anhydrous DCM. Add the solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.

-

Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) to the vessel and agitate for 30 minutes.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

-

Drying: Dry the resin under vacuum.

-

Loading Determination: Determine the loading of the resin by treating a small, weighed amount of the dried resin with 20% piperidine in DMF and measuring the absorbance of the liberated dibenzylfulvene-piperidine adduct at 301 nm.

Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the elongation of the peptide chain on the resin.

Materials:

-

Fmoc-D-Cys(Trt)-OMe loaded resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents:

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Dichloromethane (DCM)

-

Isopropyl alcohol (IPA)

Procedure (per coupling cycle):

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat the treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (5x).

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-amino acid (3.0 eq.) by dissolving it with HBTU (2.9 eq.) and HOBt (3.0 eq.) in DMF. Add DIPEA (6.0 eq.) and allow to react for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the completion of the coupling reaction (a negative test indicates completion).

-

Washing: Wash the resin with DMF (5x).

-

Repeat steps 2-6 for each amino acid in the peptide sequence.

Protocol 4: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Materials:

-

Peptide-loaded resin

-

Reagent K:

-

Trifluoroacetic acid (TFA) (82.5%)

-

Phenol (5%)

-

Water (5%)

-

Thioanisole (5%)

-

1,2-Ethanedithiol (EDT) (2.5%)

-

-

Cold diethyl ether

Procedure:

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in Protocol 3, step 2.

-

Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and dry the resin under vacuum for at least 1 hour.

-

Cleavage: Add freshly prepared, cold Reagent K to the dried resin in a fume hood. Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Concentrate the filtrate under a gentle stream of nitrogen. Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow

Caption: Experimental workflow for SPPS using this compound.

α-Factor Signaling Pathway in Saccharomyces cerevisiae

The peptide α-factor, which can be synthesized using the described methods, is a mating pheromone in yeast. It initiates a well-characterized signaling cascade upon binding to its receptor.

Caption: Simplified α-factor signaling pathway in yeast.

References

Application Notes and Protocols for the Incorporation of Methyl D-cysteinate Hydrochloride into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the incorporation of the non-canonical amino acid, Methyl D-cysteinate hydrochloride, into peptide sequences. Methodologies for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are outlined, catering to the diverse needs of peptide chemists in research and drug development.

Introduction

The incorporation of unnatural amino acids, such as this compound, into peptide scaffolds is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. The D-configuration of the cysteine residue can enhance proteolytic stability, while the methyl ester at the C-terminus can influence solubility, cell permeability, and receptor binding affinity. This protocol details the necessary steps for the successful integration of this unique building block into peptide chains.

Data Presentation

Successful incorporation of this compound should be monitored and characterized by standard analytical techniques. The following table summarizes typical quantitative data expected from a successful synthesis.

| Parameter | Expected Value | Method of Analysis |

| Coupling Efficiency | >99% | Kaiser Test or Chloranil Test |

| Crude Purity | 60-90% | RP-HPLC |

| Final Purity | >95% | RP-HPLC |

| Molecular Weight | Matches theoretical value | Mass Spectrometry (ESI-MS or MALDI-TOF) |

| Overall Yield | 10-30% (for a 10-mer peptide) | Calculated from initial resin loading |

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy, which offers mild deprotection conditions suitable for complex and modified peptides.[1][2][3] An alternative solution-phase protocol is also provided.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the manual synthesis of a peptide containing this compound on a solid support.[4]

Materials:

-

Fmoc-protected amino acids

-

This compound

-

Rink Amide resin (or other suitable resin depending on desired C-terminal functionality)[5][6]

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[7][8]

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[7]

-

Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)[1][9]

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. For peptides containing sensitive residues like tryptophan or methionine, a scavenger cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[10]

-

Diethyl ether (cold)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

Equipment:

-

Peptide synthesis vessel

-

Shaker or rocker

-

Filtration apparatus

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the reaction vessel.[1]

-

First Amino Acid Coupling:

-

Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 15-20 minutes.[1]

-

Wash the resin thoroughly with DMF (5-7 times).[1]

-

In a separate vial, pre-activate the first Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Incorporation of this compound:

-

For the coupling of this compound, dissolve the hydrochloride salt in DMF and neutralize with 1 equivalent of a non-nucleophilic base like DIPEA immediately before the activation step.

-

Pre-activate the neutralized this compound with HBTU/HATU and DIPEA as described above. Due to the potential for racemization with cysteine derivatives, using a combination of DIC (N,N'-Diisopropylcarbodiimide) and a base-free additive like Oxyma Pure or HOBt (Hydroxybenzotriazole) can be beneficial.[11][12]

-

Couple the activated amino acid to the resin-bound peptide.

-

-

Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.

-

Cleavage and Global Deprotection:

-

Wash the peptide-resin thoroughly with DMF and then DCM, and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[2] The trityl (Trt) group is a common choice for protecting the sulfhydryl group of cysteine in Fmoc SPPS and is readily removed by TFA.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-